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Introduction

Prion diseases, or transmissible spongiform encephalopathies (TSESs), are a group of fatal
neurodegenerative disorders characterized by the conformational conversion of the cellular
prion protein (PrPC) into a misfolded, aggregation-prone isoform known as PrPSc. The
accumulation of PrPSc in the central nervous system is a key pathological hallmark of these
diseases. The synthetic peptide fragment corresponding to amino acids 106-126 of the human
prion protein, PrP(106-126), has emerged as a crucial tool in prion disease research. This
peptide mimics many of the neurotoxic properties of PrPSc, including its propensity to form 3-
sheet-rich amyloid fibrils and induce neuronal apoptosis, making it an invaluable model for
studying the molecular mechanisms of prion-induced neurodegeneration.[1] This technical
guide provides a comprehensive overview of the role of PrP(106-126) in prion disease
pathogenesis, with a focus on its mechanisms of action, the experimental protocols used for its
study, and the signaling pathways it perturbs.

Physicochemical Properties and Neurotoxicity of
PrP(106-126)

PrP(106-126) is a 21-amino acid peptide with the sequence KTNMKHMAGAAAAGAVVGGLG.
It is highly amyloidogenic and spontaneously assembles into B-sheet-rich fibrils that are
partially resistant to protease digestion, similar to PrPSc.[2] The neurotoxicity of PrP(106-126)
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is a central aspect of its utility as a model peptide. It has been shown to induce apoptosis in a
variety of neuronal cell lines and primary neuronal cultures.[3][4] This toxicity is often
dependent on the aggregation state of the peptide, with fibrillar or oligomeric forms being the
most potent.

Interaction with Cellular Membranes and lon
Channel Formation

A primary mechanism of PrP(106-126) neurotoxicity involves its interaction with and disruption
of cellular membranes. The peptide can insert into lipid bilayers, leading to increased
membrane permeability and the formation of ion channels.[5] This disruption of membrane
integrity can lead to a loss of ion homeostasis, a critical factor in neuronal function and survival.

Studies using planar lipid bilayers have demonstrated that PrP(106-126) can form
heterogeneous ion channels with varying conductances.[2] These channels are generally
cation-selective and can be modulated by factors such as pH and the presence of divalent
cations like copper (Cu2+).[2] The formation of these channels is thought to contribute to the
dysregulation of intracellular calcium levels, a key event in PrP(106-126)-induced apoptosis.

Signaling Pathways in PrP(106-126)-Mediated
Neurotoxicity

The neurotoxic effects of PrP(106-126) are mediated by the activation of several intracellular
signaling pathways, primarily revolving around oxidative stress and apoptosis.

Oxidative Stress Signaling

PrP(106-126) has been shown to induce the production of reactive oxygen species (ROS) in
neuronal cells.[6][7] This is at least partly due to the activation of NADPH oxidase, a key
enzyme in the production of superoxide radicals.[6][8] The resulting oxidative stress leads to
lipid peroxidation, protein oxidation, and DNA damage, contributing to neuronal dysfunction and
death. The activation of mitogen-activated protein kinases (MAPKS), including ERK1/2, p38,
and JNK, is a common downstream consequence of PrP(106-126)-induced oxidative stress.[6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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